{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol
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Overview
Description
{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol is an organic compound characterized by the presence of a furan ring substituted with a chlorinated and trifluoromethylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol typically involves the reaction of 2-furancarboxylic acid with 2-chloro-5-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: The major products include {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}carboxylic acid.
Reduction: The major products include {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methane.
Substitution: The major products depend on the nucleophile used, such as {5-[2-Amino-5-(trifluoromethyl)phenyl]furan-2-yl}methanol.
Scientific Research Applications
Chemistry
In chemistry, {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, which can improve its bioavailability and metabolic stability.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, in anti-inflammatory applications, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}carboxylic acid
- {5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methane
- {5-[2-Amino-5-(trifluoromethyl)phenyl]furan-2-yl}methanol
Uniqueness
{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol is unique due to the presence of both a furan ring and a trifluoromethylated phenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications. Additionally, the compound’s ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3O2/c13-10-3-1-7(12(14,15)16)5-9(10)11-4-2-8(6-17)18-11/h1-5,17H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPKAORZKBLDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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